molecular formula C20H16ClN5O2 B611295 Testolone CAS No. 1182367-47-0

Testolone

Katalognummer B611295
CAS-Nummer: 1182367-47-0
Molekulargewicht: 393.831
InChI-Schlüssel: XMBUPPIEVAFYHO-KPZWWZAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The IUPAC name for Testolone is 2-Chloro-4- { [ (1 R ,2 S )-1- [5- (4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino}-3-methylbenzonitrile . The molecular formula is C20H16ClN5O2 and the molar mass is 393.83 g·mol −1 .

Wissenschaftliche Forschungsanwendungen

Doping Control

RAD140 is a selective androgen receptor modulator (SARM) that has been abused in sporting competitions. Its use is prohibited by the World Anti-Doping Agency (WADA) for athletes at all times . In a study, six micro-dose excretion studies with five adult male volunteers each were conducted, and urine samples were analyzed by means of LC-HRMS/MS . The presented data will aid in better case result management in future doping cases involving RAD140 .

Androgen Replacement Therapy

Selective androgen receptor modulators (SARMs) like RAD140 are being developed for multiple applications such as androgen replacement therapy . They are mostly non-steroidal and vary widely in their structure .

Treatment of Cancer

SARMs like RAD140 are also being developed for the treatment of cancer . In a study, RAD140 exhibited potent antitumor activity in the in vivo models of AR/ER + breast cancer both as a single agent and in combination with the CDK4/6 inhibitor palbociclib .

Muscle Wasting Treatment

RAD140 is being researched for its potential benefits in increasing muscle mass and fighting muscle wasting . In primates, RAD140 slightly increased lean muscle mass by targeting androgen receptors in skeletal tissue .

Osteoporosis Treatment

RAD140 is also being researched for its potential benefits in treating skeleton wasting (osteoporosis) .

Breast Cancer Treatment

RAD140 inhibits the growth of androgen/estrogen receptor–positive (AR/ER +) breast cancer models with a distinct mechanism of action . It represents a new generation of tissue-selective AR agonists and potentially a novel therapeutic option for AR/ER + breast cancer .

Neuroprotection

RAD140 is also being studied for its neuroprotective effects . It is believed to protect brain cells, although more research is needed in this area .

Safety And Hazards

Testolone is possibly unsafe. There have been reports of heart attack and liver injury after use . It is not legally allowed in dietary supplements in the US, but it’s still found in some products sold online . Testolone is banned by the World Anti-Doping Agency (WADA) and the National Collegiate Athletic Association (NCAA) .

Zukünftige Richtungen

Testolone is still in the very early stages of research and may or may not one day become an approved drug for treating specific conditions . Since 2020 it has been licensed to Ellipses Pharmaceuticals which is a company that acquires, develops and trials promising drugs for medical use . As of now, it’s already got a place among bodybuilders and athletes thanks to its powerful effects .

Eigenschaften

IUPAC Name

2-chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-11-16(8-7-15(10-23)17(11)21)24-18(12(2)27)20-26-25-19(28-20)14-5-3-13(9-22)4-6-14/h3-8,12,18,24,27H,1-2H3/t12-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBUPPIEVAFYHO-KPZWWZAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032907
Record name RAD140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Testolone

CAS RN

1182367-47-0
Record name 2-Chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182367-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RAD-140
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182367470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAD-140
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13939
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RAD140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOSILASARM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O87Q44KNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
Cc1c(NC(c2nnc(-c3ccc(C#N)cc3)o2)C(C)O[Si](C)(C)C(C)(C)C)ccc(C#N)c1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Q & A

Q1: What is the primary mechanism of action of RAD140?

A1: RAD140 is a selective androgen receptor modulator (SARM). It exerts its effects by binding to the androgen receptor (AR) in a tissue-selective manner. [, , , ] This leads to activation of the AR signaling pathway in specific tissues, such as muscle and bone, while demonstrating attenuated activity in others, like the prostate. [, ]

Q2: How does RAD140's activity in breast cancer cells differ from its activity in prostate cancer cells?

A2: While RAD140 acts as a potent AR agonist in breast cancer cells, it does not induce significant AR activity in prostate cancer cells. [, ] This tissue selectivity is a key characteristic of SARMs and is thought to contribute to their favorable safety profile compared to traditional androgens.

Q3: What is the impact of RAD140 on ER signaling in AR+/ER+ breast cancer models?

A3: Research suggests that RAD140 can suppress estrogen receptor (ER) signaling in AR+/ER+ breast cancer models. [, ] This effect is thought to be mediated, at least in part, through AR-mediated downregulation of the ESR1 gene, which encodes ERα. [, ]

Q4: How does RAD140 affect gene expression in breast cancer cells?

A4: Studies show that RAD140 treatment induces the expression of AR target genes, such as KLK2, FKBP5, and the tumor suppressor gene ZBTB16, in breast cancer cells. [] Conversely, it leads to the suppression of ER target genes, including progesterone receptor (PR), TFF1, and GREB1. []

Q5: Does RAD140 impact DNA damage and apoptosis in breast cancer cells?

A5: Evidence suggests that RAD140 may induce DNA damage and apoptosis in endocrine-resistant breast cancer cells. [] This effect is supported by observations of morphological changes consistent with apoptosis, increased annexin V/PI-positive cells, and elevated levels of cleaved PARP, caspase-3, and caspase-7 proteins. []

Q6: What is the molecular formula and weight of RAD140?

A6: The molecular formula of RAD140 is C20H23F3N4O2, and its molecular weight is 404.41 g/mol. [, , ]

Q7: Is there spectroscopic data available for RAD140?

A7: Yes, mass spectrometric characterization of RAD140 has been performed, revealing diagnostic product ions under both electrospray ionization (ESI-MS/MS) and electron ionization (EI-MS/MS) conditions. [] This information is valuable for identifying and confirming the presence of RAD140 in various samples, including those relevant to doping control.

Q8: How is RAD140 absorbed and metabolized in the body?

A8: RAD140 is orally bioavailable and exhibits a relatively long half-life in plasma, up to 13 days in horses. [] It undergoes various metabolic transformations, including hydrolysis, hydroxylation, glucuronidation, and sulfation. [, , ]

Q9: What are the main metabolites of RAD140 detected in urine and plasma?

A9: In horses, unchanged RAD140 and several metabolites, including glucuronide and sulfate conjugates, have been detected in urine after administration. [, ] The sulfate conjugate showed the longest detection time in hydrolyzed urine (up to 6 days). [] In plasma, RAD140 itself provided the longest detection time. []

Q10: Does RAD140 demonstrate AR target engagement in humans?

A10: Preliminary clinical data from a Phase I trial in patients with ER+/HER2- metastatic breast cancer indicate that RAD140 treatment leads to a decrease in sex hormone-binding globulin (SHBG) and an increase in serum prostate-specific antigen (PSA) levels. [, ] These changes are suggestive of AR target engagement. [, ]

Q11: What is the efficacy of RAD140 in preclinical models of breast cancer?

A11: RAD140 has demonstrated potent anti-tumor activity in various preclinical models of AR+/ER+ breast cancer, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). [, ] Notably, its efficacy has been observed in models recapitulating various stages of the disease, including endocrine-resistant tumors. [, , , ]

Q12: Has RAD140 shown any benefit in combination with other therapies in preclinical models?

A13: Yes, preclinical studies have shown that combining RAD140 with either CDK4/6 inhibitors (e.g., palbociclib) or mTOR inhibitors (e.g., everolimus) results in enhanced anti-tumor efficacy compared to either agent alone. [, ]

Q13: What are the potential adverse effects associated with RAD140 use?

A14: Although preclinical studies suggest a favorable safety profile for RAD140 compared to traditional androgens, case reports have linked its use to hepatotoxicity, including drug-induced liver injury (DILI). [, , , ] Other reported adverse effects include myocarditis and tendon rupture. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.